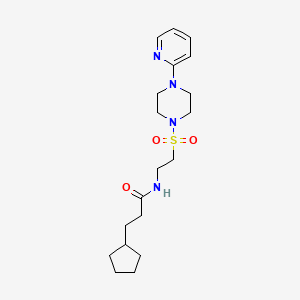

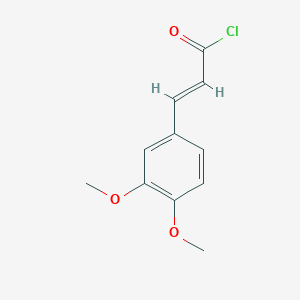

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenols with acryloyl chloride in the presence of a base. For example, 3,5-dimethylphenyl acrylate, a compound with structural similarities, was synthesized using 3,5-dimethylphenol and acryloyl chloride in the presence of triethylamine (Vijayanand et al., 2002). Another example includes the synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes, prepared by reacting phenols with acryloyl chloride (Zhou et al., 2014).

Molecular Structure Analysis

The molecular structure and electronic configurations of acryloyl-containing compounds have been studied using techniques such as photoionization mass spectroscopy and HeI photoelectron spectroscopy. For instance, acryloyl isocyanate and acryloyl chloride have been examined to understand their molecular and electronic structures, demonstrating the planarity and stability of these molecules post-ionization (Ge et al., 2009).

Chemical Reactions and Properties

Acryloyl chloride is known for its reactivity, forming polymers and copolymers through free radical polymerization. It reacts with various monomers, such as 4-chlorophenyl acrylate, to synthesize polymers with potential applications in the leather industry (Thamizharasi et al., 1999). The reactivity of acryloyl chloride with dienamines has also been explored, indicating its versatility in synthesizing diverse chemical structures (Firrell et al., 1970).

Physical Properties Analysis

The physical properties of polymers derived from acryloyl chloride, such as thermal stability and solubility, have been thoroughly investigated. Polymers exhibit varying glass transition temperatures and thermal degradation patterns, which are crucial for their application in specific industries (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity ratios and polymerization behavior of acryloyl chloride with other monomers, have been studied to optimize the synthesis of copolymers. The determination of reactivity ratios helps in predicting the composition of the resulting copolymers, which is vital for tailoring materials with desired properties (Mary & Reddy, 1991).

科学的研究の応用

Chemistry and Applications of Acrylate Compounds

Acrylate compounds, including (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, are crucial in polymer science, where they serve as building blocks for creating polymers with specific properties. Acrylamide, a related compound, is extensively studied for its applications in polyacrylamide production, which are used in soil conditioning, wastewater treatment, and as a medium for electrophoresis in protein separation (Friedman, 2003). The vast applications of polyacrylamides highlight the importance of acrylate chemistry in environmental and biochemical engineering.

Coordination Chemistry and Polymer Networks

Acrylate monomers are significant in the formation of coordination polymers, which are explored for their structural, thermal, and potentiometric properties. These polymers have applications in water treatment, mining, and as materials with specialized electrical and mechanical properties. Studies have shown that modifying the components of acrylate-based polymers can influence their setting time, polymerization temperature, and strength, which is critical for their application in medical, dental, and other technological fields (Ghoneim et al., 2015).

Biomedical Applications

In the biomedical sector, acrylate compounds play a significant role in the development of bone cements used in image-guided therapies. The chemistry of bone cement polymerization is crucial for its clinical use, particularly in interventions such as percutaneous vertebroplasty. Understanding the effects of component concentration on the properties of polymethylmethacrylate (PMMA)-based bone cements can help tailor these materials for specific clinical applications, enhancing their performance and safety (Nussbaum, Gailloud, & Murphy, 2004).

Environmental Considerations

The interaction of acrylate-based polymers with the environment, especially their degradation and the formation of by-products during water treatment processes, is a subject of ongoing research. Understanding the reaction of these compounds with disinfectants like chlorine and their potential to form harmful by-products is essential for assessing their environmental impact and ensuring the safety of water treatment practices (Bolto, 2005).

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | |

CAS RN |

39856-08-1 |

Source

|

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)